N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
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Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Benzamide Group: The benzamide group can be introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with a benzoyl chloride derivative.
Introduction of the Pyrrolidinone Group: The pyrrolidinone group can be attached through an amide coupling reaction, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, large-scale reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidinone moiety can be reduced to alcohols.
Substitution: The benzamide group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Introduction of various substituents on the benzamide ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific molecular pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.
Benzamide Derivatives: Compounds like metoclopramide and sulpiride.
Pyrrolidinone Derivatives: Compounds like piracetam and levetiracetam.
Uniqueness
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-9-10(2)23-16(17-9)18-15(22)11-3-5-12(6-4-11)19-13(20)7-8-14(19)21/h3-6H,7-8H2,1-2H3,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPWIICDDUTYCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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